1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate involves multiple steps, typically starting with the formation of the benzothiazole ring. This can be achieved through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde. The azetidine ring can be synthesized via cyclization reactions involving suitable precursors. The final step involves the formation of the oxazole ring, which can be synthesized through cyclization reactions involving nitriles and aldehydes .
Chemical Reactions Analysis
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens can be replaced by nucleophiles like amines or thiols
Scientific Research Applications
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The azetidine and oxazole rings contribute to the compound’s overall stability and reactivity, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, azetidine derivatives, and oxazole derivatives. Compared to these compounds, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-11(18-23-9)15(20)22-10-7-19(8-10)16-17-14-12(21-2)4-3-5-13(14)24-16/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVCHPBIJXWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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